5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Overview
Description
5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone, also known as EPM-706, is a small molecule compound with potential therapeutic applications in the treatment of cancer. In
Mechanism of Action
The exact mechanism of action of 5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, including DNA polymerase and topoisomerase. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is its potent anti-tumor activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone. One area of interest is the development of more efficient synthesis methods to improve the overall yield and purity of the compound. Another area of interest is the investigation of the potential synergistic effects of this compound with other anti-cancer agents. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers for patient selection.
Scientific Research Applications
5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been shown to inhibit tumor growth in various animal models of cancer.
properties
IUPAC Name |
5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-16-11-10-15(12-17(16)26-3)20-18(13(2)24)19(22-21(25)23-20)14-8-6-5-7-9-14/h5-12,20H,4H2,1-3H3,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBQDGVBGDTLNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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